molecular formula C9H12N2O3 B2840569 N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide CAS No. 1996192-76-7

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide

Cat. No.: B2840569
CAS No.: 1996192-76-7
M. Wt: 196.206
InChI Key: KHSALITWNFHJNA-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.206 g/mol. This compound is characterized by the presence of a morpholine ring, an oxoethyl group, and a prop-2-ynamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide typically involves the reaction of morpholine with an appropriate acylating agent to introduce the oxoethyl group, followed by the addition of a prop-2-ynamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-4-yl)-2-oxoethyl]prop-2-ynamide
  • N-[2-(pyrrolidin-4-yl)-2-oxoethyl]prop-2-ynamide
  • N-[2-(azepan-4-yl)-2-oxoethyl]prop-2-ynamide

Uniqueness

N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that contain different cyclic amine structures, such as piperidine or pyrrolidine rings.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-8(12)10-7-9(13)11-3-5-14-6-4-11/h1H,3-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSALITWNFHJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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